Iridium(IV) oxide hydrate

Descripción general

Descripción

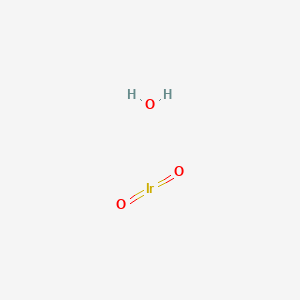

Iridium(IV) oxide hydrate, with the chemical formula IrO₂·xH₂O, is a compound of iridium and oxygen in a hydrated form. It is a blue-black solid that adopts the rutile structure, featuring six-coordinate iridium and three-coordinate oxygen. This compound is known for its high stability, electrochemical catalytic activity, and excellent biocompatibility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iridium(IV) oxide hydrate can be synthesized through various methods:

Thermal Decomposition: Iridium trichloride (IrCl₃) is treated with oxygen at high temperatures to form Iridium(IV) oxide, which can then be hydrated.

Electrochemical Deposition: This method involves the deposition of iridium oxide onto a substrate through an electrochemical process.

Reactive Sputtering: A physical vapor deposition technique where iridium is sputtered in the presence of oxygen to form iridium oxide.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale thermal decomposition and electrochemical deposition techniques due to their efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Typically involves the use of strong oxidizing agents and high temperatures.

Reduction: Commonly employs reducing agents such as hydrogen or hydrides.

Substitution: Often conducted in the presence of coordinating solvents and ligands.

Major Products:

Aplicaciones Científicas De Investigación

Iridium(IV) chloride hydrate (IrCl4 · xH2O) is a crucial precursor in the development of iridium-based catalysts and nanoparticles, finding diverse applications in various chemical processes . Iridium(IV) oxide hydrate, one of its key forms, is used in industrial electrolysis, microelectrodes, and reference electrodes .

Properties and Composition

Iridium(IV) chloride hydrate is a black crystalline solid composed of iridium in the +4 oxidation state, bound to chloride ions and water molecules . The variable number of water molecules associated with the compound is represented by the stoichiometry lrCl4 · xH2O . Iridium(IV) oxide (IrO2) is the only well-characterized oxide of iridium and presents as a blue-black solid . A hydrated form is also known .

Applications

The applications of this compound are far-reaching, impacting energy storage, chemical reactions, and renewable energy production .

Scientific Research Applications

Iridium(IV) oxide dihydrate is used with other rare oxides in the coating of anode-electrodes for industrial electrolysis and in microelectrodes for electrophysiology research . It is also used for reference electrodes, finding applications in biology, the food industry, the nuclear field, and the oil and gas industry .

Fabrication of Ir-Decorated Graphene Electrode for Vanadium Redox Flow Batteries (VRFBs)

Iridium(IV) chloride hydrate is used to fabricate Ir-decorated graphene electrodes in vanadium redox flow batteries (VRFBs) . VRFBs are an advanced energy storage technology that relies on the reversible conversion between different oxidation states of vanadium ions . Iridium-based catalysts enhance the efficiency of these electrodes by facilitating the electrochemical reactions involved in the battery’s operation . The resulting Ir-decorated graphene electrodes exhibit improved stability and performance, contributing to the development of more efficient and durable energy storage systems .

Synthesis of Iridium Oxide Nanoparticles as Catalysts

Iridium(IV) chloride hydrate serves as a precursor for synthesizing iridium oxide nanoparticles, which are used as stable catalysts in various chemical transformations . These nanoparticles exhibit exceptional catalytic activity in the hydrogenation of a range of nitrogen heterocycles . The capability of Iridium(IV) chloride hydrate to yield iridium oxide nanoparticles with controlled size and morphology is crucial for tailoring their catalytic performance to specific reaction conditions, highlighting the compound’s potential in promoting environmentally friendly and sustainable chemical processes .

Preparation of Ir Single Atom Catalyst (Ir1–Ni(OH)2) for Oxygen Evolution Reaction

Iridium(IV) chloride hydrate is used to prepare catalysts for the oxygen evolution reaction (OER) . OER is a vital component of water electrolysis, a process used to generate hydrogen as a clean energy carrier . The formation of an Ir single-atom catalyst, with Ni(OH)2, enhances the catalytic efficiency of the OER, with the potential to contribute significantly to the advancement of water-splitting technologies, vital for renewable energy production .

Electrocatalysis

Mecanismo De Acción

The primary mechanism by which iridium(IV) oxide hydrate exerts its effects is through its role as a catalyst in electrochemical reactions. In the oxygen evolution reaction (OER), this compound facilitates the oxidation of water molecules to produce oxygen gas. This process involves the formation of intermediate iridium-oxygen species and the subsequent release of oxygen .

Comparación Con Compuestos Similares

Ruthenium(IV) oxide (RuO₂): Similar in structure and catalytic properties but less stable under acidic conditions.

Platinum(IV) oxide (PtO₂): Also used as a catalyst but has different electrochemical properties and stability.

Osmium(IV) oxide (OsO₂): Shares similar catalytic applications but is more toxic and less commonly used.

Uniqueness: Iridium(IV) oxide hydrate stands out due to its exceptional stability, high catalytic activity, and biocompatibility. These properties make it particularly valuable in applications requiring long-term stability and high performance, such as in electrochemical cells and biosensors .

Actividad Biológica

Iridium(IV) oxide hydrate (IrO₂·xH₂O) is a compound of considerable interest due to its unique properties and potential applications in various fields, including catalysis and biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound is a blue-black solid characterized by its high stability and excellent biocompatibility. It primarily adopts a rutile structure and is known for its role in electrochemical reactions, particularly in the oxygen evolution reaction (OER) .

Target of Action

this compound primarily targets the oxygen evolution reaction (OER) , facilitating the oxidation of water molecules and hydroxide ions .

Mode of Action

The compound interacts with its targets by promoting the oxidation of water , which leads to the production of oxygen gas. This process is crucial in applications such as electrolysis and regenerative fuel cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the water oxidation pathway , which plays a vital role in photosynthesis and energy conversion processes .

This compound exhibits several biochemical properties that enhance its biological activity:

- Electrocatalytic Activity : The compound's ability to act as an anode electrode for industrial electrolysis highlights its significant electrocatalytic properties .

- Stability : Its high stability under biological conditions suggests potential long-term effects on cellular functions in both in vitro and in vivo studies .

- Insolubility in Water : The compound's insolubility may limit its distribution within biological systems, yet it can still exert effects through localized interactions at electrode surfaces or within specific environments .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Thermal Decomposition

IrCl₃ undergoes oxidative decomposition at high temperatures:

Hydration yields IrO₂·xH₂O, typically via controlled exposure to water vapor .

Acidic Condensation

Alkaline hydrolysis of K₂IrCl₆ followed by rapid acidification (e.g., HNO₃ or HBF₄) induces polymerization:

This method produces nanoparticles with strong absorption at 580 nm, indicative of Ir-O-Ir bonding .

Electrochemical Deposition

Iridium oxide films form on substrates via anodic electrodeposition from IrCl₃ solutions. The process involves:

Resulting films exhibit high conductivity and catalytic activity .

Electrochemical Oxygen Evolution Reaction (OER)

IrO₂·xH₂O is a benchmark catalyst for OER in acidic media. Operando X-ray absorption spectroscopy (XAS) reveals two distinct mechanisms:

Acidic Conditions (pH < 7)

-

Mechanism : Sequential deprotonation and oxidation steps:

-

Key Insight : Oxygen vacancies stabilize higher Ir oxidation states (Ir⁴·⁵⁺), enhancing OER activity .

Alkaline Conditions (pH > 7)

-

Mechanism : Hydroxide ion participation lowers energy barriers:

-

Performance : Overpotential decreases by ~50 mV compared to acidic media due to stronger Ir–O binding .

Table 1: OER Performance Metrics of IrO₂·xH₂O

| Electrolyte pH | Overpotential (mV @ 10 mA/cm²) | Tafel Slope (mV/dec) | Stability (hours) | Source |

|---|---|---|---|---|

| 1.0 | 320 ± 10 | 45 ± 3 | >100 | |

| 13.0 | 270 ± 15 | 38 ± 2 | >150 |

Catalytic Hydrogenation Reactions

IrO₂·xH₂O nanoparticles catalyze hydrogenation of nitrogen heterocycles under mild conditions:

Reaction Pathway

-

Substitution Effect : Vicinal substituents (e.g., 2-methylquinoline) accelerate reaction rates by 3× compared to unsubstituted analogs .

Table 2: Hydrogenation Activity of IrO₂·xH₂O Nanoparticles

| Substrate | Rate (mmol/h·g) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Quinoline | 12.5 ± 0.8 | 150 ± 10 |

| 2-Methylquinoline | 37.2 ± 1.2 | 450 ± 20 |

| Isoquinoline | 9.8 ± 0.5 | 120 ± 8 |

Surface Redox Transitions

XPS and XANES studies reveal dynamic oxidation state changes during catalysis:

-

Ir Oxidation States : Surface Ir fluctuates between III and IV during OER, with bulk Ir remaining predominantly IV .

-

Hydration Effects : Hydrated surfaces stabilize Ir³⁺ species, critical for sustained catalytic activity .

Stability and Degradation Pathways

Propiedades

IUPAC Name |

dioxoiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.H2O.2O/h;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPXCFHWKVNVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Ir]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2IrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583656 | |

| Record name | Dioxoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30980-84-8 | |

| Record name | Dioxoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.